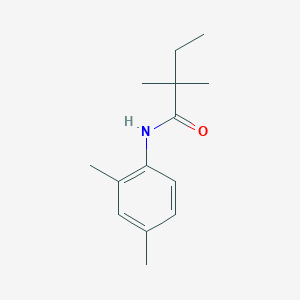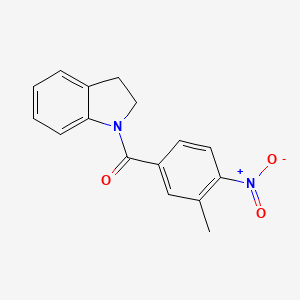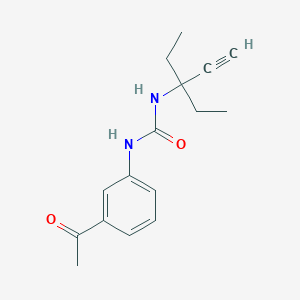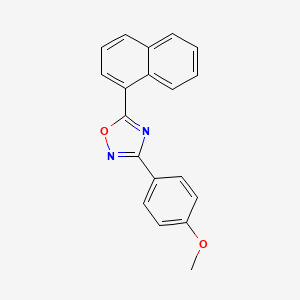![molecular formula C15H21N3OS B5823591 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a potent inhibitor of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. DAPT has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide inhibits the γ-secretase enzyme by binding to the active site of the enzyme and preventing the cleavage of APP to produce Aβ peptides. This results in a decrease in Aβ levels in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-tumor effects in various cancer cell lines by inhibiting the Notch signaling pathway. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a potent and specific inhibitor of the γ-secretase enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a relatively expensive compound, which may make it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for the research on 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore the use of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in combination with other drugs for the treatment of Alzheimer's disease. Finally, further studies are needed to elucidate the mechanisms underlying the cytotoxic effects of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and to develop safer and more effective inhibitors of the γ-secretase enzyme.
Métodos De Síntesis
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can be synthesized in a few steps starting from 3,5-dimethylaniline. The first step involves the reaction of 3,5-dimethylaniline with carbon disulfide and chloroform in the presence of potassium hydroxide to yield 3,5-dimethylphenyl isothiocyanate. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of triethylamine to give 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide as a white solid with a melting point of 238-240°C.
Aplicaciones Científicas De Investigación
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In vitro studies have shown that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can inhibit the production of Aβ peptides by blocking the γ-secretase enzyme. In vivo studies have also demonstrated that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(3,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10-7-11(2)9-13(8-10)17-15(20)18-5-3-12(4-6-18)14(16)19/h7-9,12H,3-6H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAGAIHSXCAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)

![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)





![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)
![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)
